Kni-102

Vue d'ensemble

Description

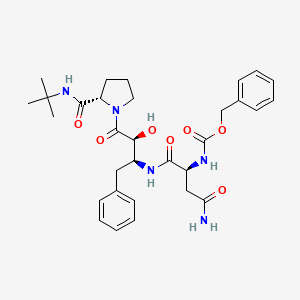

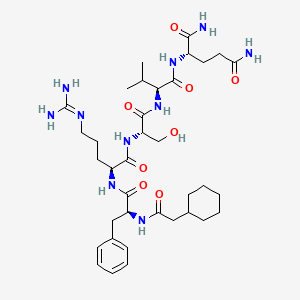

KNI-102 est un nouveau composé tripeptidique connu pour son activité anti-virus de l'immunodéficience humaine (VIH) puissante. Il fonctionne comme un inhibiteur de l'enzyme protéase du VIH, qui est cruciale pour la maturation et la réplication du virus. Le composé contient de l'allophénylnorstatine, un analogue de l'état de transition qui améliore ses propriétés inhibitrices .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du KNI-102 implique l'incorporation de l'allophénylnorstatine dans une structure tripeptidique. Les étapes clés comprennent:

Formation de l'allophénylnorstatine: Ceci implique la réaction de dérivés de la phénylalanine avec des réactifs spécifiques pour introduire les groupes hydroxyle et amino.

Couplage peptidique: L'allophénylnorstatine est ensuite couplée à d'autres acides aminés, tels que l'asparagine et la proline, en utilisant des réactifs de couplage peptidique comme les carbodiimides.

Purification: Le produit final est purifié en utilisant des techniques chromatographiques pour assurer une pureté et un rendement élevés.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité, le rendement et la rentabilité. Les considérations clés comprennent la sélection des solvants, les conditions réactionnelles et les méthodes de purification pour assurer l'évolutivité et la cohérence .

Analyse Des Réactions Chimiques

Types de réactions

KNI-102 subit diverses réactions chimiques, notamment:

Oxydation: Le groupe hydroxyle dans l'allophénylnorstatine peut être oxydé dans des conditions spécifiques.

Réduction: Le composé peut subir des réactions de réduction, en particulier au niveau des liaisons peptidiques.

Substitution: Les groupes amino et hydroxyle peuvent participer à des réactions de substitution avec des réactifs appropriés.

Réactifs et conditions communs

Oxydation: Des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions contrôlées.

Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution: Des réactifs nucléophiles comme les amines ou les thiols dans des conditions douces.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec des groupes fonctionnels modifiés, qui peuvent être analysés plus avant pour leur activité biologique .

Applications De Recherche Scientifique

KNI-102 a une large gamme d'applications en recherche scientifique:

Chimie: Utilisé comme composé modèle pour étudier la synthèse peptidique et l'inhibition des protéases.

Biologie: Investigated pour son rôle dans l'inhibition de la protéase du VIH et ses effets sur la réplication virale.

Médecine: Exploré comme agent thérapeutique potentiel pour traiter les infections à VIH.

Industrie: Utilisé dans le développement de médicaments anti-VIH et de la recherche pharmaceutique connexe.

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme protéase du VIH. La partie allophénylnorstatine mime l'état de transition du substrat naturel de l'enzyme, se liant fortement au site actif. Cela empêche la protéase de traiter les polyprotéines virales, inhibant ainsi la maturation et la réplication virale .

Mécanisme D'action

KNI-102 exerts its effects by inhibiting the HIV protease enzyme. The allophenylnorstatine moiety mimics the transition state of the enzyme’s natural substrate, binding tightly to the active site. This prevents the protease from processing viral polyproteins, thereby inhibiting viral maturation and replication .

Comparaison Avec Des Composés Similaires

Composés similaires

KNI-272: Un autre inhibiteur de la protéase du VIH tripeptidique avec une structure similaire mais une composition en acides aminés différente.

Saquinavir: Un inhibiteur de la protéase du VIH bien connu avec une structure chimique différente mais un mécanisme d'action similaire.

Indinavir: Un autre inhibiteur de la protéase du VIH avec une structure et un profil pharmacocinétique distincts.

Unicité du KNI-102

This compound est unique en raison de son incorporation d'allophénylnorstatine, ce qui lui confère un haut degré de sélectivité et de puissance contre la protéase du VIH. Sa structure chimique simple et sa stabilité en font un outil précieux pour développer des médicaments anti-VIH métaboliquement stables .

Propriétés

Numéro CAS |

139694-65-8 |

|---|---|

Formule moléculaire |

C31H41N5O7 |

Poids moléculaire |

595.7 g/mol |

Nom IUPAC |

benzyl N-[(2S)-4-amino-1-[[(2S,3S)-4-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate |

InChI |

InChI=1S/C31H41N5O7/c1-31(2,3)35-28(40)24-15-10-16-36(24)29(41)26(38)22(17-20-11-6-4-7-12-20)33-27(39)23(18-25(32)37)34-30(42)43-19-21-13-8-5-9-14-21/h4-9,11-14,22-24,26,38H,10,15-19H2,1-3H3,(H2,32,37)(H,33,39)(H,34,42)(H,35,40)/t22-,23-,24-,26-/m0/s1 |

Clé InChI |

XCVUOCMQYKSJJR-IGRGDXOOSA-N |

SMILES |

CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |

SMILES isomérique |

CC(C)(C)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |

SMILES canonique |

CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |

Apparence |

Solid powder |

Key on ui other cas no. |

139694-65-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-(3-(N-alpha-benzyloxycarbonyl-L-asparaginyl)amino-2-hydroxy-4-phenylbutyryl)-N-tert-butyl-L-prolinamide KNI 102 KNI-102 RPI 312 RPI-312 Z-Asn-Apns-Pro-NH-t-But Z-asparaginyl-allophenylnorstatinyl-t-butylproline amide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

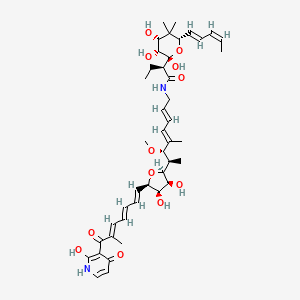

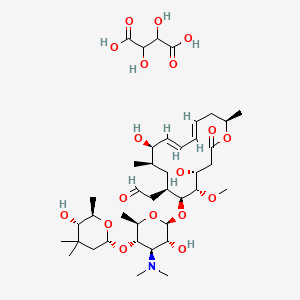

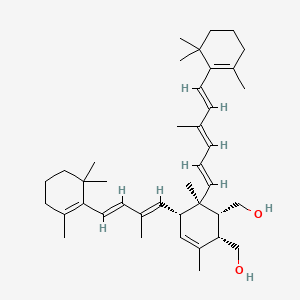

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673657.png)

![4-[[(2S)-2-AMINO-3-(4-HYDROXYPHENYL)PROPANOYL]-METHYL-AMINO]-N-[(2S)-1 -HYDROXY-3-PHENYL-PROPAN-2-YL]BUTANAMIDE](/img/structure/B1673658.png)

![2-[[2-[[2-[[2-[[2-[[2-(1-Adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B1673661.png)